molecular formula C23H33IN2O B127829 Isopropamide Iodide CAS No. 71-81-8

Isopropamide Iodide

货号: B127829
CAS 编号: 71-81-8
分子量: 480.4 g/mol
InChI 键: BFSMWENDZZIWPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Isopropamide Iodide involves the reaction of 3,3-diphenylpropylamine with isopropyl bromide in the presence of a base to form the intermediate, which is then reacted with methyl iodide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic reaction principles but optimized for yield and purity. The process includes steps such as purification through recrystallization and quality control measures to ensure the consistency of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学研究应用

Therapeutic Applications

Isopropamide iodide is predominantly used in the treatment of:

  • Peptic Ulcer Disease : It acts as an adjunct therapy to reduce gastric acid secretion. Studies have shown that combining isopropamide with cimetidine can enhance the suppression of acid secretion compared to cimetidine alone, particularly in patients with Zollinger-Ellison syndrome .
  • Gastrointestinal Disorders : It alleviates symptoms associated with smooth muscle spasms in the gastrointestinal tract. The drug's anticholinergic effects help in managing conditions such as irritable bowel syndrome and other spastic disorders .
  • Urinary Tract Disorders : Isopropamide is also effective in treating urinary tract issues by reducing bladder spasms, thus providing symptomatic relief .

Analytical Applications

The determination of this compound in various matrices has been extensively studied using several analytical methods:

Spectrophotometric Methods

A recent study developed a novel spectrophotometric method for quantifying this compound based on ion-pair complexation with bromophenol blue (BPB). The method demonstrated high sensitivity and selectivity, making it suitable for routine quality control in pharmaceutical formulations and environmental samples .

Parameter Value
Wavelength for detection600 nm
pH for maximum absorbance10
Recovery rateClose to 100%
RSD %< 1.5

High-Performance Liquid Chromatography (HPLC)

HPLC has been employed for the precise quantification of this compound in pharmaceutical preparations. This method offers high accuracy and reproducibility, essential for compliance with regulatory standards .

Combination Therapy Study

A clinical study investigated the effects of combining isopropamide with metiamide on food-stimulated gastric acid secretion in patients with duodenal ulcers. The results indicated that the combination therapy significantly suppressed acid secretion compared to either drug used alone, highlighting the potential for enhanced therapeutic efficacy when using this compound in conjunction with other medications .

Environmental Analysis

The spectrophotometric method developed for this compound was successfully applied to analyze wastewater samples, demonstrating its utility beyond pharmaceutical applications. The assay results indicated that the method could accurately quantify the drug's presence in environmental samples, which is crucial for assessing ecological impacts .

相似化合物的比较

    Atropine: Another anticholinergic drug used to treat similar gastrointestinal conditions.

    Hyoscyamine: Used for its antispasmodic properties in treating gastrointestinal disorders.

    Scopolamine: Known for its anticholinergic effects and used in treating motion sickness and postoperative nausea.

Uniqueness of Isopropamide Iodide: this compound is unique due to its long-acting nature and specific use in treating hyperacidity and hypermotility disorders. Its quaternary ammonium structure provides a prolonged duration of action compared to other anticholinergic drugs .

生物活性

Isopropamide iodide (IPI) is a long-acting quaternary anticholinergic agent primarily utilized in the treatment of gastrointestinal disorders, particularly those characterized by hyperacidity and hypermotility such as peptic ulcer disease. This article delves into the biological activity of this compound, examining its pharmacodynamics, clinical applications, and relevant research findings.

This compound functions by inhibiting the action of acetylcholine at muscarinic receptors, which leads to decreased gastric acid secretion and reduced gastrointestinal motility. This mechanism is critical in managing conditions where excessive acid production or spasms are problematic. The compound exhibits a longer duration of action compared to other anticholinergics, making it suitable for sustained therapeutic effects in chronic conditions .

Clinical Applications

This compound is indicated for various gastrointestinal and genitourinary disorders, including:

  • Peptic Ulcer Disease : Reduces gastric acid secretion and promotes healing.
  • Gastritis : Alleviates symptoms associated with inflammation of the stomach lining.
  • Irritable Bowel Syndrome (IBS) : Helps manage symptoms related to bowel spasticity.
  • Functional Diarrhea : Reduces bowel motility to control diarrhea episodes .

Acid Secretion Studies

A significant study demonstrated that this compound, when combined with metiamide (an H2 receptor antagonist), resulted in a more pronounced suppression of food-stimulated acid secretion compared to either drug alone. The combination therapy reduced acid secretion significantly from 98 meq to 10 meq over three hours post-meal, indicating an additive effect that enhances therapeutic outcomes for patients with duodenal ulcers .

Treatment GroupBaseline Acid Secretion (meq)Post-Treatment Acid Secretion (meq)Reduction (meq)
Metiamide Alone983563
Isopropamide Alone987424
Metiamide + Isopropamide981088

Liposomal Encapsulation Studies

Research has also explored the encapsulation efficiency of this compound in liposomes, using sodium taurodeoxycholate to enhance entrapment. This study indicated that ion-pairing could significantly improve the delivery and bioavailability of this compound, suggesting potential for more effective formulations in clinical settings .

Case Studies

  • Zollinger-Ellison Syndrome : In a cohort of patients unresponsive to cimetidine alone, the addition of this compound improved acid suppression significantly. Patients receiving a combination therapy showed better control over gastric acid secretion compared to those on cimetidine monotherapy .
  • Adverse Effects Monitoring : Clinical observations have noted various side effects associated with this compound usage, including blurred vision and potential hematological changes such as agranulocytosis. Regular monitoring is advised for early detection of these adverse reactions .

属性

IUPAC Name

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSMWENDZZIWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221221
Record name Isopropamide iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71-81-8
Record name Isopropamide iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropamide iodide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropamide Iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isopropamide iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropamide iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPAMIDE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0KNA372SZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropamide Iodide
Reactant of Route 2
Reactant of Route 2
Isopropamide Iodide
Reactant of Route 3
Isopropamide Iodide
Reactant of Route 4
Reactant of Route 4
Isopropamide Iodide
Reactant of Route 5
Isopropamide Iodide
Reactant of Route 6
Isopropamide Iodide
Customer
Q & A

Q1: What is the primary mechanism of action of Isopropamide Iodide?

A1: this compound functions as an anticholinergic agent. [, , , ] It exerts its effects by competitively inhibiting the action of acetylcholine at muscarinic receptors, primarily in the gastrointestinal tract. [, , , ]

Q2: What are the downstream effects of this compound's anticholinergic activity?

A2: By blocking acetylcholine at muscarinic receptors, this compound reduces smooth muscle tone and contractions in the gastrointestinal tract. This leads to decreased gastric motility and reduced gastric acid secretion, providing relief from symptoms such as abdominal cramps and spasms. [, , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C23H33IN2O, and its molecular weight is 480.44 g/mol. [, ]

Q4: Has the crystal structure of this compound been determined?

A4: Yes, the crystal and molecular structure of this compound have been determined using single-crystal X-ray diffraction. The study revealed that the molecule adopts an orthorhombic crystal system and provided detailed information on bond lengths, angles, and conformation. [, ]

Q5: What analytical methods have been employed to determine this compound in various matrices?

A5: Several analytical methods have been developed and validated for the determination of this compound, including:* Spectrophotometry: This technique exploits the ability of this compound to form ion-pair complexes with dyes such as Bromophenol Blue and Thymol Blue, which can be measured spectrophotometrically. [, , ]* Derivative Spectrophotometry: This approach enhances the selectivity and sensitivity of spectrophotometric measurements by analyzing the derivative of the absorbance spectrum. [, , ]* High-Performance Liquid Chromatography (HPLC): HPLC methods, including reversed-phase ion-pair chromatography, offer high resolution and sensitivity for quantifying this compound in pharmaceutical formulations. [, , ]* Capillary Zone Electrophoresis (CZE): This technique allows rapid and efficient separation and determination of this compound in pharmaceutical products along with other active ingredients and preservatives. []* Electrochemical Sensing: Recent research has explored the development of highly sensitive electrochemical sensors for simultaneous determination of this compound with other drugs. []

Q6: What are the advantages and disadvantages of the different analytical techniques for this compound determination?

A6: Spectrophotometry is cost-effective and simple to implement but may lack specificity in complex matrices.* Derivative spectrophotometry improves selectivity but requires sophisticated instrumentation and data analysis.* HPLC offers high sensitivity and resolution but can be time-consuming and expensive.* CZE provides rapid separation but requires careful optimization of parameters.* Electrochemical sensors* offer high sensitivity and miniaturization potential but require further development and validation.

Q7: What is known about the absorption and distribution of this compound?

A7: Research on rats suggests that this compound is absorbed from the gastrointestinal tract, though its absorption may be influenced by factors such as bile salts. [, ] The presence of trichloroacetate anions has been shown to potentially enhance the absorption of this compound. []

Q8: Has the impact of this compound on gastric acid secretion been investigated?

A8: Yes, studies have demonstrated that this compound effectively inhibits both basal and stimulated gastric acid secretion in humans. [, , ]

Q9: Have there been efforts to enhance the formulation and stability of this compound?

A9: Research has explored encapsulating this compound in liposomes to improve its delivery and potentially enhance its bioavailability. The addition of sodium taurodeoxycholate has been shown to increase the encapsulation efficiency of this compound in liposomes. []

Q10: What is the safety profile of this compound?

A11: While generally considered safe when used as directed, this compound, like other anticholinergic drugs, may cause side effects, especially at higher doses. [, , ]

Q11: What are the primary therapeutic applications of this compound?

A12: this compound is primarily used in combination with other medications for the symptomatic relief of gastrointestinal disorders characterized by cramps, spasms, and hyperacidity. [, , , , , , ]

Q12: What are some areas of ongoing research related to this compound?

A13:
Development of novel analytical techniques: Research continues to explore new and improved methods for sensitive and selective determination of this compound in various matrices. [] * Drug delivery systems: Efforts are underway to develop advanced drug delivery systems, such as liposomes, to enhance the bioavailability and efficacy of this compound. []* Combination therapies:* Research is ongoing to investigate the potential benefits and risks of using this compound in combination with other medications for specific gastrointestinal disorders. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。